4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is a chemical compound characterized by the molecular formula . This compound belongs to the class of benzamide derivatives, which are compounds containing a benzene ring linked to an amide functional group. The specific structure of 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide features an amino group and a cyclopropyl moiety, contributing to its unique chemical properties and potential biological activities.
Methods and Technical Details
The synthesis of 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide typically involves a two-step process:
In industrial settings, large-scale synthesis may incorporate optimized reaction conditions, purification steps such as crystallization, and drying processes to ensure high-quality output.
Structure and Data
The molecular structure of 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide can be represented as follows:
The compound's structural attributes suggest that it may exhibit interesting pharmacological properties due to the presence of diverse functional groups.
Reactions and Technical Details
4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide can participate in several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their activity. This interaction could lead to various biological effects, including potential antimicrobial or anticancer activities. The precise pathways and targets depend on the context in which the compound is utilized.
4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide has several notable applications in scientific research:
The synthesis of 4-amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide typically begins with functionalized benzoic acid derivatives as key precursors. A well-established route involves three sequential transformations starting from 3-methoxy-4-nitrobenzoic acid. First, amide bond formation occurs via coupling with cyclopropylamine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding N-cyclopropyl-3-methoxy-4-nitrobenzamide (75-82% yield, 90-95% purity). Subsequent nitro group reduction is achieved through catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, methanol), furnishing the 4-amino intermediate (88% yield, 98% purity). The critical etherification step introduces the 2-methoxyethoxy moiety at the ortho-position using 2-bromoethyl methyl ether under basic conditions. Final purification employs silica gel chromatography or recrystallization to achieve pharmaceutical-grade material [1] [6].
The cyclopropyl group’s compact, strained ring enhances hydrophobic interactions in target binding while maintaining metabolic stability. However, steric constraints necessitate precise control over acylation parameters to prevent epimerization or oligomerization. Temperature optimization (0-5°C during coupling, 25°C during reduction) and stoichiometric balancing (1:1.05 acid/amine ratio) are crucial for preserving the compound’s achiral molecular architecture [1] [3].
Table 1: Traditional Stepwise Synthesis Protocol
Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Amide Coupling | EDCl, HOBt, DMF, RT, 12h | 75-82 | 90-95 |
2 | Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 88 | 98 |
3 | O-Alkylation | 2-Bromoethyl methyl ether, K₂CO₃, DMF | 70-75 | 90 |
Alternative pathways employ reductive amination to install the primary amino group, circumventing nitro reduction challenges. 2-(2-Methoxyethoxy)-4-oxocyclohexa-2,5-dienecarbaldehyde undergoes condensation with ammonium acetate followed by selective reduction using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid. This method achieves chemoselectivity >90% by maintaining pH 5-6, suppressing over-reduction of the methoxyethoxy linker. The resulting 4-aminobenzaldehyde intermediate is oxidized to the carboxylic acid (KMnO₄, 70% yield) before cyclopropyl amidation [3] [8].
Key advantages include avoiding explosive nitro intermediates and compatibility with acid-sensitive functional groups. However, diastereomer formation can occur if keto-enol tautomerism is uncontrolled, necessitating strict solvent dehydration (molecular sieves) [8].
Palladium catalysis enables direct C–O and C–N bond formation, streamlining access to the benzamide core. A high-yielding method employs Pd(OAc)₂/XPhos catalyst systems (2-5 mol%) for Buchwald-Hartwig amination between 4-bromo-2-(2-methoxyethoxy)benzoate and cyclopropylamine (toluene, 100°C, 12h, 92% yield). The methoxyethoxy group’s electron-donating effect accelerates oxidative addition, while bulky biphenylphosphine ligands (e.g., SPhos) prevent undesired N,N-diarylation [6] [8].
For ortho-alkoxylation, copper(I)-palladium synergistic catalysis proves effective. Methyl 4-amino-3-iodobenzoate couples with 2-methoxyethanol using CuI (10 mol%), PdCl₂(PPh₃)₂ (5 mol%), and Cs₂CO₃ in dioxane (90°C, 8h), achieving 85% yield. This method eliminates alkyl halide byproducts, enhancing atom economy (87%) [7] [9].
Table 2: Palladium-Catalyzed Coupling Performance
Reaction Type | Catalyst System | Ligand | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
C–N Coupling | Pd(OAc)₂/XPhos | XPhos | 100 | 92 | >98% mono |
C–O Coupling | PdCl₂(PPh₃)₂/CuI | PPh₃ | 90 | 85 | 95% ortho |
Continuous-flow reactors address exothermicity and mixing challenges in traditional batch synthesis. A modular system integrates:
This configuration achieves 85% overall yield with >99.5% purity, reducing reaction times from 48h (batch) to 4.5h. Enhanced mass/heat transfer in microchannels (<500 µm diameter) prevents thermal degradation of the amino intermediate, while immobilized catalysts enable catalyst recycling (>20 cycles) [5] [9].
Scale-up studies demonstrate linear productivity increase from 10 g/day (lab) to 2.5 kg/day (pilot plant) without re-optimization, highlighting flow chemistry’s superiority for industrial translation [3] [8].
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